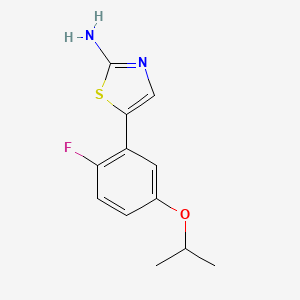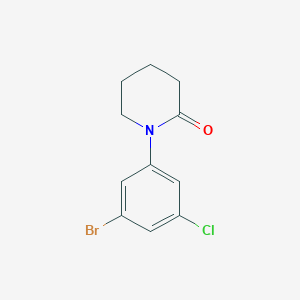
1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C8H17F3N2 It is characterized by the presence of a piperidine ring substituted with a trifluoropropyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-amine typically involves the reaction of piperidine with 1,1,1-trifluoropropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of continuous flow reactors, automated control systems, and purification methods such as distillation and crystallization to ensure the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of hydrogenation.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce a variety of substituted piperidines.
Aplicaciones Científicas De Investigación
1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group and the piperidine ring play a crucial role in its binding affinity and activity. The compound may act on various enzymes, receptors, and ion channels, modulating their functions and leading to specific biological effects.
Comparación Con Compuestos Similares
1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(1,1,1-Trifluoropropan-2-yl)piperidine: Lacks the amine group, resulting in different chemical properties and reactivity.
1-(1,1,1-Trifluoropropan-2-yl)amine: Lacks the piperidine ring, leading to different biological activities and applications.
1-(1,1,1-Trifluoropropan-2-yl)piperidin-4-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1-(1,1,1-trifluoropropan-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(8(9,10)11)13-4-2-7(12)3-5-13/h6-7H,2-5,12H2,1H3 |
Clave InChI |
FJMXLSDBHVOQSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)N1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)


![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)


![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
